molecular formula C18H22N2O3 B14957705 methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate

methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate

Cat. No.: B14957705
M. Wt: 314.4 g/mol
InChI Key: HOBOBALWNYJYNK-UHFFFAOYSA-N
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Description

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the ester group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is often formed via esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate’s unique combination of the indole moiety, piperidine ring, and ester group provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]acetate

InChI

InChI=1S/C18H22N2O3/c1-23-18(22)12-14-6-9-19(10-7-14)17(21)13-20-11-8-15-4-2-3-5-16(15)20/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3

InChI Key

HOBOBALWNYJYNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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